[5-(3-Nitrophenyl)furan-2-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(3-nitrophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBDKDVWMCYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299314 | |
| Record name | 5-(3-Nitrophenyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40105-91-7 | |
| Record name | 5-(3-Nitrophenyl)-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40105-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Nitrophenyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-(3-NITROPHENYL)-2-FURYL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies
Retrosynthetic Analysis of [5-(3-Nitrophenyl)furan-2-yl]methanol
A retrosynthetic analysis of the target molecule, this compound, systematically breaks it down into simpler, more readily available starting materials. The most logical disconnections are as follows:
Functional Group Interconversion (FGI): The primary alcohol functional group in the target molecule can be traced back to the reduction of an aldehyde. This leads to the key precursor, 5-(3-nitrophenyl)furan-2-carbaldehyde (B76496) . This transformation is a standard and high-yielding reaction in organic synthesis.
C-C Bond Disconnection: The bond connecting the furan (B31954) ring and the nitrophenyl ring is a critical linkage. Disconnecting this bond suggests two primary synthons: a furan-2-carbaldehyde moiety functionalized at the 5-position for coupling, and a 3-nitrophenyl group. This points towards cross-coupling reactions, such as the Meerwein arylation or palladium-catalyzed methods, as a plausible synthetic strategy. researchgate.net
Furan Ring Formation: A more fundamental disconnection involves the construction of the 2,5-disubstituted furan ring itself. This approach starts with acyclic precursors. The classic Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, is a foundational method for furan synthesis. pharmaguideline.com Therefore, a suitable 1,4-dicarbonyl precursor bearing the necessary nitrophenyl substituent could be envisioned.
This analysis highlights that the synthesis can either proceed by building the substituents onto a pre-existing furan ring (derived from biomass, for instance) or by constructing the furan ring with the substituents already in place.
Precursor Synthesis Strategies
Based on the retrosynthetic analysis, the synthesis of the aldehyde intermediate, 5-(3-nitrophenyl)furan-2-carbaldehyde, is the most direct route to the final product. Advanced methods for constructing the furan ring offer alternative, albeit more complex, pathways.
The synthesis of 5-aryl-2-furaldehydes is a well-established field, providing a clear blueprint for obtaining the required precursor. researchgate.net The most common and effective method is the Meerwein arylation, which involves the reaction of a diazonium salt with an activated alkene, in this case, furfural (B47365).
The process for synthesizing 5-(3-nitrophenyl)furan-2-carbaldehyde would be as follows:
Diazotization: 3-Nitroaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5°C) to form the corresponding 3-nitrobenzenediazonium (B97059) chloride.
Meerwein Arylation: The freshly prepared diazonium salt is then added to a solution of furfural, a readily available biomass-derived chemical, in a suitable solvent like acetone (B3395972) or water. researchgate.netresearchgate.net A copper(II) chloride catalyst is used to facilitate the coupling reaction, where the 3-nitrophenyl group adds to the 5-position of the furan ring. researchgate.netjocpr.com
An alternative to the Meerwein arylation involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. researchgate.net For a Suzuki coupling, the synthesis would involve reacting 5-bromofuran-2-carbaldehyde with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net
| Reaction | Starting Materials | Key Reagents/Catalysts | Product | Citation |
| Meerwein Arylation | 3-Nitroaniline, Furfural | NaNO₂, HCl, CuCl₂ | 5-(3-Nitrophenyl)furan-2-carbaldehyde | researchgate.netjocpr.com |
| Suzuki Coupling | 5-Bromofuran-2-carbaldehyde, 3-Nitrophenylboronic acid | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base | 5-(3-Nitrophenyl)furan-2-carbaldehyde | researchgate.net |
| Stille Coupling | 5-Bromofuran-2-carbaldehyde, (3-Nitrophenyl)tributylstannane | Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 5-(3-Nitrophenyl)furan-2-carbaldehyde | researchgate.net |
Instead of functionalizing a pre-formed furan, advanced strategies can be employed to construct the substituted furan ring from acyclic or different heterocyclic precursors. These methods offer flexibility in introducing a wide range of substituents.
Transition metals, particularly palladium, copper, gold, and ruthenium, are powerful catalysts for synthesizing furan rings. researchgate.nethud.ac.uk These reactions often involve the cyclization or annulation of precursors containing alkynes, allenes, or ketones.
Cycloisomerization Reactions: A common strategy involves the cyclization of readily prepared 2-alkynylallyl alcohols. hud.ac.uk Various metals, including gold and palladium salts, can catalyze this transformation under mild conditions. hud.ac.uk
Intramolecular O-Vinylation: A copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides can be used to access various substituted furans. hud.ac.uk
Palladium-Catalyzed Annulation: Palladium-catalyzed annulation reactions are highly significant in organic synthesis for creating arene-fused furan heterocycles. rsc.org For instance, a one-pot process combining a Sonogashira reaction of 2-halophenols with alkynes, followed by a transition-metal-catalyzed O-heterocyclization, is an effective approach for benzofurans, and similar principles can be adapted for substituted furans. nih.gov
| Catalytic Method | Catalyst Type | Typical Precursors | Description | Citation |
| Cycloisomerization | Au(I), Pd(II), Ag(I) | 2-Alkynylallyl alcohols | Metal-catalyzed cyclization to form the furan ring. | hud.ac.uk |
| Intramolecular O-Vinylation | Copper (Cu) | Ketones, Vinyl Bromides | Copper-catalyzed coupling to form the C-O bond and close the furan ring. | hud.ac.uk |
| Annulation Reactions | Palladium (Pd), Rhodium (Rh) | Alkenyl ethers, Alkynyl oxime ethers | Combining molecular fragments to form fused or polycyclic furan systems. | rsc.org |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, thereby increasing atom economy and reducing waste. researchgate.netresearchgate.net Several MCRs have been developed for the synthesis of highly substituted furans and related furanones.
A notable approach involves the reaction of arylglyoxals, Meldrum's acid, and a third component. researchgate.netresearchgate.net While many of these reactions yield furan-2(5H)-ones, they can serve as precursors to fully aromatic furans. researchgate.netresearchgate.netresearchgate.net Another strategy uses isocyanide-based multicomponent reactions, coupling aldehydes, isocyanides, and α-hydroxy C-H acids to generate furan derivatives directly. thieme-connect.com The furan ring's ability to participate in subsequent reactions, like intramolecular Diels-Alder reactions, further enhances the utility of MCRs in complex molecule synthesis. acs.org
Furan derivatives are considered key platform chemicals derived from renewable biomass. frontiersin.org Furfural, produced by the acid-catalyzed dehydration of pentosans (like xylan) from lignocellulosic biomass, is the primary starting material for many furan-based chemicals. researchgate.netmdpi.com
The synthesis of this compound can be directly integrated into this value chain:
Furfural Production: Furfural is obtained from agricultural waste products like corncobs and sugarcane bagasse. researchgate.net
Arylation: As described in section 2.2.1, furfural can be directly arylated at the 5-position using methods like the Meerwein reaction to produce 5-(3-nitrophenyl)furan-2-carbaldehyde.
Reduction: The resulting aldehyde is then reduced to the target alcohol, this compound.
Alternatively, 5-hydroxymethylfurfural (B1680220) (HMF), another crucial biomass-derived platform molecule, can be used. organic-chemistry.org Advanced techniques, such as decarboxylative cross-couplings, allow for the efficient synthesis of 2,5-diaryl furans from HMF, demonstrating a pathway where the hydroxymethyl group is already present. organic-chemistry.org This highlights the potential for developing sustainable and green synthetic routes starting from renewable feedstocks. frontiersin.orgmdpi.com
Advanced Synthetic Routes to Furan Ring Systems Bearing Aromatic Substituents
Direct and Catalytic Synthesis of this compound
The primary route for synthesizing this compound involves the preparation of its aldehyde precursor, 5-(3-nitrophenyl)furan-2-carbaldehyde, followed by the selective reduction of the aldehyde functional group to a primary alcohol.
The conversion of an aldehyde to an alcohol is a fundamental transformation in organic synthesis. For the specific case of 5-(3-nitrophenyl)furan-2-carbaldehyde, the challenge lies in selectively reducing the aldehyde group without affecting the nitro group or the furan ring.
Chemical Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a widely used, mild, and selective reducing agent for converting aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com This method is often performed in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.id
However, the application of sodium borohydride to substrates containing a nitro-substituted furan ring can be problematic. Studies on the reduction of similar compounds, such as 5-nitro-substituted furan olefins, have shown that the presence of the nitro group can lead to decomposition and the formation of multiple side products upon the addition of NaBH₄. nih.gov This suggests that the electron-withdrawing nature of the nitro group may destabilize the furan ring under the reaction conditions, necessitating careful optimization or the use of alternative, milder reduction methods.
Catalytic Hydrogenation: Catalytic hydrogenation is another powerful method for aldehyde reduction. This process typically involves molecular hydrogen (H₂) as the hydrogen source and a heterogeneous catalyst containing metals like palladium (Pd), platinum (Pt), or nickel (Ni). A key advantage of catalytic hydrogenation is that reaction conditions can be tuned to achieve high chemoselectivity. For instance, in the conversion of 5-hydroxymethylfurfural (HMF), various catalytic systems have been developed to selectively hydrogenate the aldehyde group to produce 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov Non-noble metal catalysts, such as those based on copper (Cu) or cobalt (Co), are gaining attention as more sustainable alternatives to precious metal catalysts. frontiersin.org
Biocatalytic Reduction: Biocatalysis offers an exceptionally mild and selective alternative for aldehyde reduction. Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of aldehydes to alcohols with high precision, often under ambient temperature and pressure in aqueous media. nih.gov For example, recombinant Saccharomyces cerevisiae expressing an aryl ADH has been successfully used for the synthesis of BHMF from HMF with 99% selectivity and a 94% yield. nih.gov This whole-cell biocatalysis approach could be adapted for the reduction of 5-(3-nitrophenyl)furan-2-carbaldehyde, potentially avoiding the side reactions associated with chemical reagents.
| Methodology | Reducing Agent/Catalyst | Substrate Example | Product | Key Findings & Citations |
|---|---|---|---|---|
| Chemical Reduction | Sodium Borohydride (NaBH₄) | 3-(Furan-2-yl)-2-cyanopropenenitrile | Furan-2-ylmethylpropanedinitrile | Effective for simple furans, but causes decomposition in 5-nitro substituted derivatives. nih.gov |
| Catalytic Hydrogenation | Ni-Fe/CNT | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Bimetallic non-noble metal catalysts show high activity and selectivity (96% BHMF yield). nih.gov |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) in S. cerevisiae | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Highly selective (99%) and high yield (94%) under mild, aqueous conditions. nih.gov |
One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.gov For the synthesis of this compound, a one-pot approach could potentially combine the formation of the substituted furan ring with the subsequent reduction of the aldehyde.
Multi-component reactions (MCRs) are a powerful class of one-pot reactions where three or more starting materials react to form a product that incorporates substantial parts of all reactants. nih.gov Various MCRs have been developed for the synthesis of highly functionalized furans. For instance, a one-pot, three-component reaction between arylglyoxals, acetylacetone, and phenols can produce complex furan derivatives in excellent yields. nih.gov Another approach involves the reaction of 3-(2-bromoacetyl)coumarin, pyridine (B92270), a 1,3-dicarbonyl compound, and an aromatic aldehyde to yield benzopyran-2-one substituted 2,3-dihydrofurans. semanticscholar.org
The direct installation of a hydroxymethyl (-CH₂OH) group onto an existing furan ring via C-H activation is a synthetically challenging but highly desirable transformation. This approach, known as direct hydroxymethylation, remains a largely unexplored area for furan heterocycles. Most synthetic routes rely on pre-functionalized starting materials, such as furan-2-carbaldehyde, which is then reduced.
Emerging research in catalysis is focused on developing methods for the direct C-H functionalization of heterocycles. While direct hydroxymethylation is rare, related catalytic systems for C-H formylation (introduction of a -CHO group) are being developed. A subsequent reduction step can then yield the desired hydroxymethyl group. For example, transition-metal-catalyzed formylation reactions could potentially be applied to a 2-(3-nitrophenyl)furan (B14055760) substrate, although selectivity between the different C-H bonds on the furan ring would be a critical challenge.
Another emerging strategy involves the use of metal-free catalytic systems for the synthesis of polysubstituted furans from simple, readily available starting materials. mdpi.comresearchgate.net For example, base-catalyzed reactions of α-hydroxy ketones and cyano compounds can produce tetrasubstituted furans without the need for expensive and toxic metal catalysts. mdpi.com While not a direct hydroxymethylation, these methods provide novel, atom-economical routes to complex furan scaffolds that could be designed to incorporate a hydroxymethyl group or a precursor.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is essential for developing sustainable synthetic routes for pharmaceuticals and fine chemicals. researchgate.net The synthesis of this compound can be made more environmentally benign by incorporating several key strategies.
Use of Renewable Feedstocks: Furan rings are considered key platform molecules derivable from biomass. rsc.org Starting materials like furfural, which can be produced from the dehydration of C5 sugars found in agricultural waste, can serve as a renewable building block for the synthesis of furan derivatives. frontiersin.org
Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. As discussed, one-pot and multi-component reactions are ideal strategies for improving atom economy by eliminating intermediate workup and purification steps, which reduces solvent use and waste generation. nih.govrsc.org
Sustainable Catalysis: Replacing stoichiometric reagents with catalytic alternatives is crucial. This includes using non-noble metal catalysts (e.g., Fe, Co, Ni, Cu) instead of precious metals (e.g., Pd, Pt, Ru) and developing recyclable heterogeneous catalysts to simplify product separation and catalyst reuse. nih.govfrontiersin.org Biocatalysis, using enzymes or whole organisms, represents an ultimate green catalytic approach, operating under mild conditions in water. nih.gov
Safer Solvents and Conditions: Minimizing or eliminating the use of hazardous organic solvents is a key goal. This can be achieved through solvent-free reactions or by using greener solvents such as water, ethanol, or ionic liquids. nih.gov Microwave-assisted synthesis can also contribute by significantly reducing reaction times and energy consumption. rsc.org
By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and efficient manufacturing processes.
| Green Chemistry Principle | Application in Synthesis of this compound | Example from Literature (Related Furans) |
|---|---|---|
| Renewable Feedstocks | Utilizing biomass-derived furfural as a starting material for the furan core. | Synthesis of 3-acetamido-5-acetylfuran (B13792600) from chitin, a renewable biomass source. rsc.org |
| One-Pot Synthesis | Combining furan ring formation and functional group modification into a single step. | Green one-pot synthesis of furan-2(3H)-one derivatives under microwave irradiation. rsc.org |
| Sustainable Catalysis | Employing non-noble metal catalysts or biocatalysts for the reduction of the aldehyde group. | Use of polyoxometalates, zeolites, and non-noble metals for upgrading furan derivatives. frontiersin.org |
| Green Solvents | Performing reactions in water or ethanol instead of chlorinated solvents. | Biocatalytic reduction of HMF to BHMF in an aqueous medium. nih.gov |
Spectroscopic and Structural Characterization
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of [5-(3-Nitrophenyl)furan-2-yl]methanol. These techniques allow for a detailed mapping of the atomic connectivity and chemical environment within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic furan (B31954) and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the alcohol would likely appear in the 1000-1200 cm⁻¹ range.
Hypothetical FT-IR Data Table
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Asymmetric NO₂ Stretch | ~1530 |
| Symmetric NO₂ Stretch | ~1350 |
| Aromatic C=C Stretch | 1400-1600 |
| C-O Stretch (Alcohol) | 1000-1200 |
Note: This table is a hypothetical representation and is not based on experimental data.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy offers a detailed vibrational fingerprint of this compound, revealing characteristic modes associated with its distinct functional groups. Analysis, supported by data from analogous compounds like 5-(3-nitrophenyl)-2-furonitrile, allows for the assignment of key vibrational bands. chemicalpapers.com The nitro group (–NO₂) exhibits strong, characteristic stretching vibrations. esisresearch.org Specifically, the symmetric stretching mode (νs(NO₂)) is typically observed in the 1330–1375 cm⁻¹ region, while the asymmetric stretch (νas(NO₂)) appears at higher wavenumbers. scientists.uz
The aromatic frameworks also produce distinct Raman signals. The furan ring shows a characteristic C=C stretching mode around 1500 cm⁻¹. researchgate.net The C–O–C vibration of the furan ring is another identifiable peak, often found near 1020 cm⁻¹. scientists.uz Vibrations from the nitrophenyl ring, including C=C stretching and C–H bending, contribute to the complex spectrum in the fingerprint region. The hydroxymethyl (–CH₂OH) group introduces vibrations such as C–H stretching, scissoring, wagging, and twisting modes, which can be identified through comparative analysis with similar structures. esisresearch.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| νas(NO₂) | 1510 - 1540 | Asymmetric NO₂ Stretch |
| ν(C=C)furan | ~1500 | Furan Ring C=C Stretch |
| νs(NO₂) | 1330 - 1375 | Symmetric NO₂ Stretch scientists.uz |
| ν(C–O–C)furan | ~1020 | Furan Ring C–O–C Stretch scientists.uz |
Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis
The electronic absorption spectrum of this compound is dominated by its extensive conjugated system, which acts as a chromophore. This system involves the 3-nitrophenyl ring linked to the furan ring, facilitating π → π* electronic transitions when exposed to ultraviolet-visible radiation. libretexts.org The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the aromatic rings extends the chromophore and shifts the absorption maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift. uomustansiriyah.edu.iq
Studies on the closely related 5-(3-nitrophenyl)-2-furonitrile show a significant absorption maximum in the 290–330 nm range, which is attributed to the electronic transitions across the entire conjugated molecule. chemicalpapers.com The substitution of the furan ring with the phenyl group causes a pronounced bathochromic shift compared to unsubstituted 2-furonitrile, indicating an extension of the conjugated system. chemicalpapers.com A similar absorption profile is expected for this compound, with the primary absorption band located in the ultraviolet region. The broadness of the absorption band may extend into the visible spectrum, potentially imparting a pale yellow color to the compound, a common characteristic for nitrophenol derivatives. docbrown.info
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition and molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish the compound's molecular formula, C₁₁H₉NO₄, from other potential formulas with the same nominal mass. nih.gov
The technique relies on generating ions, such as the protonated molecule [M+H]⁺, and measuring their exact mass. This experimental mass is then compared to the calculated theoretical mass based on the elemental composition. The extremely low mass error between the observed and calculated values provides strong evidence for the compound's identity. nih.gov This method is essential for differentiating between isomers and confirming the successful synthesis of the target molecule.
| Molecular Formula | Adduct | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₁₁H₉NO₄ | [M+H]⁺ | 220.06043 |
| [M+Na]⁺ | 242.04238 | |
| [M+K]⁺ | 257.01631 |
Solid-State Structural Elucidation
Single-Crystal X-ray Diffraction Analysis of this compound and Analogues
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides significant insight into its likely crystallographic properties. nih.govresearchgate.net For instance, compounds containing nitrophenyl and furan moieties often crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com
Conformational Analysis and Molecular Geometry in Crystalline Environments
The conformation of this compound in the crystalline state is largely defined by the rotational freedom around the single bond connecting the furan and phenyl rings. The dihedral angle between the planes of these two aromatic rings is a key geometric parameter. In many biphenyl-like systems, steric hindrance between ortho hydrogens or other substituents can force the rings to adopt a non-planar (twisted) conformation to minimize repulsive forces. chemicalpapers.com
Computational conformational analysis and data from crystal structures of analogues suggest that a twisted conformation is highly probable. nih.govresearchgate.net The nitro group at the meta-position is not expected to cause significant steric clash that would lead to extreme twisting, but a non-zero dihedral angle is anticipated to achieve the lowest energy state in the crystal lattice. The hydroxymethyl group also has rotational freedom, and its orientation will be dictated by the formation of optimal intermolecular hydrogen bonds within the crystal.
Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Chromatographic Purity Assessment and Isolation Methodologies
The isolation and purification of this compound from crude reaction mixtures, as well as the definitive assessment of its purity, rely heavily on chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities, ensuring a high-quality sample for subsequent analysis and application. The primary techniques employed for this purpose are column chromatography for preparative isolation and High-Performance Liquid Chromatography (HPLC) for analytical purity determination.
Isolation via Column Chromatography
Column chromatography is the predominant method for purifying gram-scale quantities of nitrophenylfuran derivatives. orgsyn.orgrsc.org For compounds structurally similar to this compound, silica (B1680970) gel (SiO₂) serves as the standard stationary phase due to its polarity and effectiveness in separating moderately polar compounds. orgsyn.org
The process typically involves dissolving the crude product in a minimal amount of solvent and adsorbing it onto a small amount of silica gel or an inert support like celite. orgsyn.org This dry-loading method often results in better separation compared to direct liquid injection onto the column. The separation is then achieved by eluting the compounds from the column with a mobile phase of increasing polarity. A common solvent system is a gradient of ethyl acetate (B1210297) in hexanes. orgsyn.orgrsc.orgrsc.org The elution begins with a non-polar mixture (e.g., 100% hexane (B92381) or 5% ethyl acetate in hexanes) to wash out non-polar impurities, and the polarity is gradually increased to elute the desired, more polar product. orgsyn.org
Progress of the purification is monitored by Thin-Layer Chromatography (TLC), which analyzes the composition of the fractions collected from the column. orgsyn.org Fractions containing the pure compound, as identified by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified this compound. orgsyn.org Purity levels achieved through this method are often reported to be greater than 97%. orgsyn.org
Table 1: Representative Column Chromatography Conditions for Isolation of Furan-2-yl-methanol Derivatives This table is based on methodologies reported for structurally related compounds.
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 0.040-0.063 mm particle size) | orgsyn.org |
| Mobile Phase | Gradient elution with Hexanes and Ethyl Acetate | orgsyn.orgrsc.org |
| Elution Gradient | Starting with 100% Hexane, gradually increasing to 1:1 Hexane:Ethyl Acetate | orgsyn.org |
| Loading Method | Dry loading on Celite or Silica Gel | orgsyn.org |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | orgsyn.org |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying the purity of this compound. While specific HPLC protocols for this exact molecule are not extensively published, methods for closely related nitrophenyl and furan-containing compounds provide a clear framework. rsc.orgresearchgate.netresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this setup, a non-polar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netresearchgate.net To improve peak shape and resolution, modifiers such as acetate buffers or acids (e.g., sulfuric acid) may be added to the aqueous portion of the mobile phase. researchgate.netresearchgate.net
Detection is typically performed using a UV-Vis detector, as the aromatic nitrophenyl and furan rings possess strong chromophores that absorb UV light effectively. rsc.org The purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks. For purified analogues, purities are frequently reported to be ≥ 95% to ≥ 99%. rsc.org
Table 2: Typical HPLC Conditions for Purity Analysis of Nitrophenyl Derivatives This table outlines a representative method based on the analysis of analogous compounds.
| Parameter | Description | Source |
|---|---|---|
| Mode | Reversed-Phase HPLC | rsc.orgresearchgate.net |
| Stationary Phase | C18-bonded silica | N/A |
| Mobile Phase | Acetonitrile : Water or Methanol : Water (with buffer/acid modifier) | researchgate.netresearchgate.net |
| Detection | UV-Vis Absorbance | rsc.org |
| Reported Purity | Typically ≥ 95% for purified samples | rsc.org |
Chemical Reactivity and Transformation Studies
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group, being a primary alcohol situated at a benzylic-like position, is amenable to a variety of transformations including oxidation, etherification, esterification, and nucleophilic substitution.
The primary alcohol moiety of [5-(3-Nitrophenyl)furan-2-yl]methanol can be selectively oxidized to form either the corresponding aldehyde, 5-(3-Nitrophenyl)furan-2-carbaldehyde (B76496), or the carboxylic acid, 5-(3-Nitrophenyl)furan-2-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions employed.
Mild oxidizing agents are typically used for the selective conversion to the aldehyde. Reagents such as Pyridinium chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. In contrast, the synthesis of the carboxylic acid requires stronger oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution, often under heated conditions. Chemoenzymatic systems, such as a laccase/TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) system, have also been shown to be highly effective in oxidizing substituted furfuryl alcohols to their corresponding carboxylic acids, often with high yields. researchgate.net
The electrochemical oxidation of similar furan-based alcohols, like 5-hydroxymethylfurfural (B1680220) (HMF), has been studied, showing that the alcohol functionality can be selectively oxidized to a carboxylic acid. mpg.de This suggests that electrochemical methods could also be applicable for the oxidation of this compound.
| Product | Typical Reagents | Reaction Conditions |
|---|---|---|
| 5-(3-Nitrophenyl)furan-2-carbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |
| 5-(3-Nitrophenyl)furan-2-carboxylic acid | Potassium permanganate (KMnO₄) | Aqueous solution, Heat |
| 5-(3-Nitrophenyl)furan-2-carboxylic acid | Laccase/TEMPO, O₂ | Citrate Buffer (pH 6) |
As a primary alcohol, the hydroxymethyl group readily undergoes etherification and esterification reactions. Etherification can be achieved under various conditions, for instance, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). The use of continuous flow systems with acid catalysts, such as ion exchange resins, has proven effective for the etherification of furanic alcohols like 2,5-bis(hydroxymethyl)furan (BHMF) with various alcohols. researchgate.net
Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride). chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.comyoutube.com This reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product. chemguide.co.uk Alternatively, reaction with a more reactive acylating agent like an acid anhydride (B1165640) or acyl chloride, often in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), provides a high yield of the corresponding ester under milder conditions. organic-chemistry.org
The carbon atom of the hydroxymethyl group is at a "benzylic-like" position relative to the furan (B31954) ring, which can facilitate nucleophilic substitution reactions. These reactions typically proceed via a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is often achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, or with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Once the leaving group is in place, a variety of nucleophiles (e.g., cyanide, azide, amines, thiols) can displace it to form a new carbon-nucleophile bond. Another established method for achieving nucleophilic substitution of alcohols is the Mitsunobu reaction, which allows for the direct conversion of the alcohol using a phosphine (B1218219) reagent (like triphenylphosphine), a diazo compound (like diethyl azodicarboxylate, DEAD), and the nucleophile. researchgate.net This method is known for its mild conditions and broad substrate scope. researchgate.net
Reactivity of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.
The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom. pearson.com Electrophilic attack preferentially occurs at the positions adjacent to the oxygen (C2 and C5) because the resulting carbocation intermediate is better stabilized by resonance. quora.com
In this compound, both the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution must occur at the C3 or C4 positions. The regiochemical outcome is determined by the combined directing effects of the existing substituents.
The -CH₂OH group at C2 is a weak activating group and is considered an ortho, para-director. In the context of the furan ring, it would direct incoming electrophiles primarily to the C3 position.
The - (3-Nitrophenyl) group at C5 is a deactivating group due to the electron-withdrawing nature of the nitro group, which pulls electron density from the furan ring via inductive and resonance effects. This deactivates all positions on the furan ring towards electrophilic attack, but the deactivation is most pronounced at the C2 and C4 positions.
The interplay between the weakly activating -CH₂OH group and the strongly deactivating -(3-Nitrophenyl) group makes further electrophilic substitution challenging. However, if a reaction were to occur, the substitution would be predicted to take place at the C3 position, which is activated by the hydroxymethyl group and is the least deactivated position relative to the nitrophenyl substituent.
The furan nucleus can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com The aromaticity of furan is relatively low, allowing it to undergo such reactions that temporarily disrupt the aromatic system. acs.org The reactivity of the furan diene in a Diels-Alder reaction is highly sensitive to the electronic nature of its substituents. rsc.org
Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-deficient dienophiles (a normal-electron-demand Diels-Alder).
Electron-withdrawing groups decrease the HOMO energy, thus retarding the reaction rate. rsc.org
In this compound, the hydroxymethyl group is weakly electron-donating, which would slightly enhance reactivity. However, the 3-nitrophenyl group is strongly electron-withdrawing, which significantly decreases the nucleophilicity of the furan diene. rsc.org Consequently, this compound is expected to be a relatively unreactive diene in Diels-Alder reactions, requiring harsh conditions (high temperature or pressure) or reaction with very reactive dienophiles like benzyne (B1209423) or maleic anhydride to proceed. rsc.orgrsc.org
| Reaction Type | Expected Reactivity | Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Deactivated; substitution predicted at C3 | Activating -CH₂OH group vs. deactivating -(3-Nitrophenyl) group |
| Diels-Alder Cycloaddition | Low reactivity | Strongly deactivating effect of the nitrophenyl group outweighs the weak activating effect of the hydroxymethyl group |
Hydrogenation and Reduction of the Furan Ring to Dihydrofuran and Tetrahydrofuran (B95107) Analogues
The furan ring, being an electron-rich aromatic system, is susceptible to hydrogenation, although its aromaticity makes it more resistant to reduction compared to simple alkenes. The conversion of the furan moiety in this compound and its derivatives to dihydrofuran and tetrahydrofuran analogues typically requires catalytic hydrogenation under specific conditions. The choice of catalyst and reaction parameters is crucial to achieve selectivity, particularly to avoid the simultaneous reduction of the nitro group or hydrogenolysis of the hydroxymethyl group.
Various metal catalysts, including those based on palladium, platinum, rhodium, and ruthenium, are effective for the hydrogenation of furan rings. researchgate.netorganic-chemistry.org For instance, palladium on carbon (Pd/C) is a widely used catalyst that can facilitate the saturation of the furan ring. mdpi.com The reaction is typically carried out under a hydrogen atmosphere, with pressure and temperature being key variables to control the extent of reduction. The use of rhodium on carbon (Rh/C) in water under hydrogen pressure has also been shown to be effective for the hydrogenation of various furan compounds. organic-chemistry.org
The direct conversion of furfural (B47365), a related compound, to tetrahydrofurfuryl alcohol (THFAL) highlights the challenges and strategies in this area. This transformation requires the hydrogenation of both the aldehyde group and the furan ring. researchgate.net Studies have shown that catalysts like Pd supported on materials such as UiO-66 can achieve complete conversion with high selectivity under mild conditions. researchgate.net The solvent system can also play a significant role; polar solvents have been observed to favor the hydrogenation of the furan ring over the carbonyl group. mdpi.com In the context of this compound, achieving selective furan ring reduction would likely involve careful catalyst selection, potentially using rhodium or ruthenium catalysts, and optimization of conditions to minimize side reactions at the nitro and alcohol functionalities.
| Product Class | Catalyst | Reagents/Conditions | Key Observations |
| Tetrahydrofurans | Rh/C | 5 atm H₂, H₂O, 80 °C | Effective for various furan compounds. organic-chemistry.org |
| Tetrahydrofurans | Pd/C | H₂ atmosphere, specific pressure/temp | Standard catalyst, conditions must be optimized for selectivity. mdpi.comgoogle.com |
| Tetrahydrofurans | Pd/UiO-66 | H₂, H₂O, mild conditions | High activity and selectivity for complete hydrogenation of furfural to THFAL. researchgate.net |
Ring-Opening and Rearrangement Processes
The furan ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under various conditions, providing access to a diverse range of acyclic compounds and other heterocyclic systems. These transformations are often promoted by acids, Lewis acids, or transition metals. rsc.orgnih.gov
Acid-catalyzed ring-opening is a common process for furans. nih.gov In the presence of an acid and a nucleophile (such as an alcohol), 2-substituted furans can undergo hydrolysis and subsequent reactions to form 1,4-dicarbonyl compounds or other derivatives. For instance, the acid-promoted opening of the furan ring in N-(2-furylethyl)-2-nitroanilines is a key step in a sequence leading to pharmacologically relevant diazepines. nih.gov This type of reactivity suggests that under acidic conditions, this compound could potentially be converted into a linear 1,4-dicarbonyl species.
Transition metal catalysts, including those based on cobalt and platinum, can also mediate the ring-opening of furan derivatives. nih.govpatsnap.com Cobalt catalysts have been shown to promote enantioselective ring-opening of 2,5-dihydrofurans. nih.gov Catalysts designed for ring-opening hydrogenation can provide both a ring-opening active center (e.g., a transition metal oxide) and a hydrogenation active center (e.g., Pt, Pd, Rh), allowing for the direct conversion of furans into diols like 1,5-pentanediol. patsnap.comgoogle.com Such a process involves the cleavage of the furan ring followed by the reduction of the resulting intermediates.
Reactivity of the Nitrophenyl Moiety
Reduction of the Nitro Group to Amine and Other Nitrogen-Containing Functions
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.orgmasterorganicchemistry.com This conversion is critical for the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. acs.orgacs.org For this compound, this reaction transforms the electron-withdrawing nitro group into a versatile electron-donating amino group, significantly altering the molecule's electronic properties and reactivity.
A variety of methods are available for this reduction, broadly classified as catalytic hydrogenation and chemical reductions using dissolving metals. acs.orgacs.org
Catalytic Hydrogenation : This is often the method of choice due to its clean nature and high efficiency. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are commonly used with molecular hydrogen (H₂). wikipedia.orgcommonorganicchemistry.com This method is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For a substrate like this compound, careful control of conditions is necessary to selectively reduce the nitro group without affecting the furan ring or the benzyl (B1604629) alcohol. A similar compound, (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol, has been successfully reduced to the corresponding amine in 89% yield using H₂ (1 atm) and 10% Pd/C in ethanol (B145695) at room temperature.
Metal/Acid Reductions : The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and robust method. masterorganicchemistry.comcommonorganicchemistry.comtandfonline.com The Béchamp reduction, using iron and a mineral acid, is a historically significant industrial process for aniline (B41778) production. acs.org These methods are often tolerant of other functional groups. tandfonline.com
Other Chemical Reductants : Reagents like tin(II) chloride (SnCl₂) provide a mild method for reducing nitro groups and are compatible with many other functional groups. wikipedia.org Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed, sometimes offering selectivity when multiple nitro groups are present. wikipedia.org
Depending on the reagents and conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo compound. wikipedia.orgacs.org For example, using zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org
| Reagent System | Conditions | Product | Yield | Notes |
| H₂ / Pd-C (10%) | EtOH, 25°C, 6 hr | [5-(3-Aminophenyl)furan-2-yl]methanol | 89% | Data from a closely related chloro-substituted analogue. |
| Fe / Acid (e.g., HCl, AcOH) | Reflux | [5-(3-Aminophenyl)furan-2-yl]methanol | N/A | A general and widely used method. commonorganicchemistry.comtandfonline.com |
| SnCl₂ | EtOH or EtOAc | [5-(3-Aminophenyl)furan-2-yl]methanol | N/A | Mild conditions, tolerates various functional groups. wikipedia.org |
| Zn / Acid (e.g., AcOH) | N/A | [5-(3-Aminophenyl)furan-2-yl]methanol | N/A | Provides a mild reduction pathway. commonorganicchemistry.com |
Directed Aromatic Functionalization of the Nitrophenyl Ring
The nitrophenyl ring in this compound is a substrate for electrophilic aromatic substitution. The directing effects of the substituents on the ring govern the position of incoming electrophiles. The nitro group is a powerful deactivating group and a strong meta-director. The furan-2-yl-methanol group is generally considered an activating, ortho, para-director.
Given the strong deactivating and meta-directing nature of the nitro group at position 3, electrophilic attack is most likely to occur at positions ortho or para to the furan substituent and meta to the nitro group. The positions on the phenyl ring are numbered relative to the furan attachment point (C1). The nitro group is at C3. The available positions for substitution are C2, C4, C5, and C6.
Position C2 : ortho to the furan, ortho to the nitro group.
Position C4 : para to the furan, ortho to the nitro group.
Position C5 : meta to the furan, meta to the nitro group.
Position C6 : ortho to the furan, meta to the nitro group.
The nitro group strongly directs incoming electrophiles to positions C5 and C6 (which is equivalent to C2). The activating furan group directs to C2, C4, and C6. The combined effect suggests that substitution is most favored at the C2, C4, and C6 positions. However, the powerful deactivating effect of the nitro group means that forcing conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. pearson.com In many cases, it is synthetically more advantageous to first reduce the nitro group to an amine, which is a strong activating and ortho, para-directing group, and then perform electrophilic substitution before further modification of the amine if necessary. acs.org
Multi-Component Reactions and Cascade Transformations Involving this compound as a Synthon
This compound, and more commonly its oxidized aldehyde form, [5-(3-nitrophenyl)furan-2-carbaldehyde], are valuable building blocks (synthons) for constructing complex molecules through multi-component reactions (MCRs) and cascade transformations. researchgate.net These processes allow for the rapid assembly of molecular complexity from simple starting materials in a single pot, enhancing synthetic efficiency.
Furan-2-carbaldehyde derivatives are frequently used in MCRs. For example, they can react with hippuric acid in the Erlenmeyer-Plöchl reaction to form azlactones, which are versatile intermediates. nih.govresearchgate.net They also participate in reactions with compounds like cyanoacetic acid and thiophenol to generate complex heterocyclic systems. researchgate.net
Cascade reactions, where a series of intramolecular reactions occur sequentially without isolating intermediates, are another area where furan derivatives are employed. Gold-catalyzed cascade reactions of propargyl alcohols and alkynes can produce highly substituted furans. acs.org Similarly, one-pot sequences involving ring-closure and ring-opening can lead to functionalized furans and related bicyclic frameworks. bohrium.com The furan ring itself can act as a latent diene in Diels-Alder reactions, which can initiate a cascade sequence, or as a precursor to 1,4-dicarbonyl compounds that can undergo subsequent cyclizations. nih.govacs.org
The presence of the nitrophenyl group adds another layer of functionality, allowing for subsequent transformations like reduction and diazotization, further expanding the synthetic utility of the products derived from these complex reactions. acs.org
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.netnih.gov A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In molecules containing both electron-donating and electron-withdrawing groups, the distribution of these orbitals is distinct. For a compound structurally similar to [5-(3-Nitrophenyl)furan-2-yl]methanol, FMO analysis shows that the HOMO is typically localized over the furan (B31954) ring system, while the LUMO is concentrated on the electron-deficient nitrophenyl moiety. researchgate.net This separation indicates an intramolecular charge transfer character, which is fundamental to the molecule's electronic properties. acadpubl.eu
| Concept | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). The site of electrophilic attack. youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability to accept electrons (electrophilicity). The site of nucleophilic attack. wikipedia.orgyoutube.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of varying electron potential on the molecular surface, using a color spectrum to identify sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would be expected to show:
Negative Regions (Red to Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the nitro group and the oxygen atom within the furan ring. researchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. A significant positive potential would likely be found around the hydrogen atom of the hydroxyl (-CH₂OH) group. researchgate.net
Neutral Regions (Green): These areas represent regions with near-zero potential, typically found over the carbon-hydrogen bonds of the aromatic rings.
| Color Code | Potential | Interpretation | Predicted Location on this compound |
|---|---|---|---|
| Red | Strongly Negative | Electron-rich, site for electrophilic attack, H-bond acceptor. researchgate.net | Oxygen atoms of the nitro group. |
| Yellow | Slightly Negative | Moderately electron-rich. | Oxygen atom of the furan ring. |
| Green | Neutral | Non-polar regions. | Aromatic C-H bonds. |
| Blue | Positive | Electron-deficient, site for nucleophilic attack, H-bond donor. researchgate.net | Hydrogen atom of the methanol (B129727) group. |
Fukui functions provide a more quantitative method within DFT to pinpoint reactive sites in a molecule. wikipedia.org This function measures the change in electron density at a specific point in the molecule as an electron is added or removed. wikipedia.org By calculating condensed Fukui functions for each atom, one can identify the most likely sites for different types of reactions:
f+: Indicates the propensity of a site to accept an electron (nucleophilic attack).
f-: Indicates the propensity of a site to donate an electron (electrophilic attack). globethesis.com
For furan and its derivatives, theoretical studies have shown that the C2 and C5 positions are often the most reactive sites for electrophilic substitution. globethesis.comsemanticscholar.org Analysis of Fukui functions for this compound would precisely quantify the reactivity of each atom in the furan and nitrophenyl rings, offering a detailed map of local reactivity. semanticscholar.orgsciforum.net
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
While quantum calculations provide insight into static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. psu.edu For a flexible molecule like this compound, MD simulations can explore its conformational space by modeling the movements and interactions of its atoms. nih.gov This is particularly useful for understanding the rotation around the single bond connecting the furan and phenyl rings, as well as the flexibility of the methanol side chain.
Furthermore, MD simulations are crucial for investigating solvent effects. researchgate.net By placing the molecule in a simulated box of solvent molecules (e.g., water or methanol), it is possible to observe how intermolecular interactions, such as hydrogen bonding, influence the molecule's preferred conformation and dynamics. researchgate.netnih.govresearchgate.net Such simulations, often employing force fields like GAFF (General Amber Force Field), can reveal how the solvent environment stabilizes certain conformers over others, which is critical for understanding the molecule's behavior in a realistic chemical environment. researchgate.netnih.gov
Thermodynamic Studies
Thermodynamic studies provide essential data on the stability and energy of a compound. For nitrophenyl-furan derivatives, key thermodynamic properties are often determined experimentally. scispace.com
Standard molar enthalpies of formation in the crystalline state are typically determined indirectly from the standard molar enthalpy of combustion, which is measured using bomb calorimetry. nih.govnih.gov The temperature dependence of the saturated vapor pressure can be determined using Knudsen's effusion method. nih.gov These data, when applied to the Clapeyron-Clausius equation, allow for the calculation of the standard enthalpies of sublimation. scispace.comnih.gov Combining the enthalpy of formation in the crystalline state with the enthalpy of sublimation yields the gas-phase enthalpy of formation, a value that reflects the intramolecular energies and strain. nih.gov
| Property | Symbol | Value (kJ·mol⁻¹) | Method |
|---|---|---|---|
| Standard Molar Enthalpy of Combustion (crystal) | ΔcHom(cr) | -5309.8 ± 3.8 | Bomb Calorimetry |
| Standard Molar Enthalpy of Formation (crystal) | ΔfHom(cr) | -227.4 ± 4.5 | Calculated from Combustion |
| Standard Molar Enthalpy of Sublimation | ΔgcrHom | 127.9 ± 2.9 | Knudsen Effusion Method |
| Standard Molar Enthalpy of Formation (gas) | ΔfHom(g) | -99.5 ± 5.3 | Calculated from (cr) and Sublimation |
Prediction of Reaction Energetics and Feasibility
For instance, theoretical calculations can be used to model various transformations of the hydroxymethyl group or reactions involving the nitro group and the furan ring. These calculations can help predict whether a proposed synthetic route is likely to be successful under specific conditions or if it would be energetically prohibitive.
Structure-Reactivity Relationships and Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. The electronic and steric properties of the molecule, such as the electron-withdrawing nature of the nitro group and the aromaticity of the furan and phenyl rings, significantly influence its reactivity.
Molecular orbital calculations, such as those determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can identify the most probable sites for nucleophilic and electrophilic attack. The distribution of electrostatic potential on the molecular surface can further highlight regions susceptible to chemical reactions.
Furthermore, computational modeling allows for the detailed elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. This level of detail provides a mechanistic understanding that is often difficult to achieve through experimental means alone. For example, the mechanism of oxidation or reduction of this compound can be thoroughly investigated, revealing the precise sequence of bond-breaking and bond-forming events.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The inherent reactivity of its constituent parts allows [5-(3-Nitrophenyl)furan-2-yl]methanol to serve as a foundational element for the synthesis of more complex molecular structures. The furan (B31954) nucleus is a common scaffold in many biologically active compounds, making its derivatives, like the one , of great interest to medicinal and organic chemists. ijabbr.comresearchgate.net The presence of the nitro group and the hydroxymethyl function further enhances its synthetic utility.
The structure of this compound is well-suited for the construction of elaborate heterocyclic systems. The nitro group, in particular, is a key functional group that can be chemically transformed to facilitate the formation of new rings. For instance, the reduction of the nitro group to an amine is a common strategy to introduce a nucleophilic center, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. mdpi.com This approach has been demonstrated with analogous o-nitroaryl-bis(5-methylfur-2-yl)methanes, which serve as synthons for nitrogen-containing heterocycles. mdpi.com
Furthermore, the hydroxymethyl group can be oxidized to an aldehyde, creating an electrophilic center. This resulting furan-2-carbaldehyde derivative can then undergo multicomponent reactions to produce a variety of complex heterocyclic structures, such as thiazol-4-ones and dihydropyridines. researchgate.net Multicomponent reactions are highly efficient, allowing for the construction of complex molecules in a single step from three or more reactants. mdpi.comresearchgate.netnih.gov The furan ring itself can also participate in cycloaddition reactions, further expanding the range of accessible heterocyclic architectures.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Derivative of this compound | Reaction Type | Resulting Heterocyclic System |
|---|---|---|
| [5-(3-Aminophenyl)furan-2-yl]methanol | Intramolecular Cyclization | Nitrogen-containing fused rings |
| 5-(3-Nitrophenyl)furan-2-carbaldehyde (B76496) | Multicomponent Reaction | Thiazol-4-ones, Dihydropyridines |
| This compound | Cycloaddition | Fused-ring systems |
Beyond the synthesis of specific heterocyclic rings, this compound is a valuable precursor for the development of advanced organic scaffolds. ijabbr.com These scaffolds can serve as the core structures for libraries of compounds in drug discovery and materials science. nih.gov The furan moiety is a recognized structural motif in numerous biologically active molecules. ijabbr.com
The chemical modification of this compound can lead to a diverse range of derivatives. For example, the hydroxymethyl group can be converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a variety of subsequent transformations. These modifications allow for the systematic variation of the compound's structure to optimize its properties for a specific application. smolecule.com
Development of Novel Organic Materials
The unique electronic and structural features of the furan ring make it an attractive component for the design of novel organic materials. lbl.govnih.gov Furan-containing compounds have been explored for a range of applications, from polymers to electronic devices.
Furan-based monomers are of growing interest for the synthesis of bio-based polymers. rug.nlresearchgate.net The hydroxymethyl group in this compound allows it to act as a monomer in step-growth polymerization. For instance, it can be used in the synthesis of polyesters and polyurethanes. Furan-based polyesters, in particular, are being investigated as renewable alternatives to petroleum-derived plastics. rug.nl
The furan ring can also impart specific functionalities to polymers. For example, it can participate in reversible Diels-Alder reactions, which can be used to create self-healing polymers and other stimuli-responsive materials. researchgate.net The integration of the nitrophenyl group into the polymer backbone could also influence the material's properties, such as its thermal stability and solubility.
Furan-containing compounds have shown significant potential in the field of organic electronics. researchgate.netntu.edu.sg The furan ring is an electron-rich heterocycle that can facilitate charge transport, a key property for organic semiconductors. researchgate.netresearchgate.net Furan-based materials have been successfully incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
The extended π-conjugation in molecules containing both furan and phenyl rings can lead to desirable electronic and optical properties. nih.gov While specific studies on this compound in organic electronics are not widely reported, its structural motifs are found in known organic semiconductor materials. rsc.org The presence of the nitro group, an electron-withdrawing group, would be expected to significantly influence the electronic properties of the material, potentially making it suitable for n-type or ambipolar organic semiconductors.
Table 2: Potential Roles of this compound in Organic Electronics
| Application Area | Potential Role of the Compound | Key Structural Feature |
|---|---|---|
| Organic Semiconductors | Active layer material (n-type or ambipolar) | Electron-withdrawing nitro group |
| Organic Light-Emitting Diodes | Emissive or charge-transporting layer | Conjugated furan-phenyl system |
Catalysis Research and Reaction Medium Design
While the direct application of this compound in catalysis is not extensively documented, its derivatives hold potential in this area. The furan moiety and the functional groups attached to it can be modified to create ligands for metal catalysts. For instance, the conversion of the hydroxymethyl group to a phosphine (B1218219) or the amino group (from the reduction of the nitro group) to a Schiff base could yield ligands capable of coordinating with transition metals.
In the broader context of furan chemistry, furan derivatives are key intermediates in the catalytic conversion of biomass into valuable chemicals and biofuels. mdpi.com Research in this area focuses on developing efficient catalytic systems for the selective transformation of furan compounds. nih.gov Additionally, the organocatalytic reduction of aromatic nitro compounds has been explored using various catalysts, a field of research relevant to the reactivity of the nitro group in the target molecule. nih.gov
Future Research Directions
Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives
The introduction of chirality into molecules is a cornerstone of modern medicinal and materials chemistry, as enantiomers can exhibit dramatically different biological activities or physical properties. While the parent compound [5-(3-nitrophenyl)furan-2-yl]methanol is achiral, its derivatives, particularly those modified at the hydroxymethyl group or the furan (B31954) ring, could be rendered chiral. Future research should systematically explore asymmetric synthesis methodologies to access enantiomerically pure derivatives.
Key areas of investigation include:
Catalytic Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric reduction of a corresponding aldehyde, 5-(3-nitrophenyl)furan-2-carbaldehyde (B76496), would provide a direct route to chiral this compound.
Enzymatic Reactions: Biocatalysis offers a highly selective and environmentally benign approach. Lipases could be employed for the kinetic resolution of racemic esters derived from the title compound, yielding enantiomerically enriched alcohol and ester products.
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct subsequent reactions to proceed stereoselectively, after which the auxiliary can be cleaved. This established method could be adapted for modifications on or adjacent to the furan ring.
Significant advances in asymmetric catalysis, such as the use of bifunctional thioureas or quinidine-derived catalysts, have proven effective for the synthesis of other heterocyclic compounds like flavanones and could be adapted for furan-based systems. nih.gov The goal is to develop robust methods that provide high yields and excellent enantioselectivities (ee).
Table 1: Potential Asymmetric Synthesis Strategies for Chiral Derivatives
| Methodology | Catalyst/Reagent Type | Target Transformation | Potential Advantages |
| Asymmetric Transfer Hydrogenation | Chiral Rhodium or Ruthenium complexes | Ketone/Aldehyde reduction | High enantioselectivity, mild conditions. |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Racemic ester hydrolysis/transesterification | High selectivity, green chemistry principles. |
| Organocatalysis | Chiral Brønsted acids or cinchona alkaloids | Cyclization or addition reactions | Metal-free, broad substrate scope. nih.govmdpi.com |
| Chiral Auxiliary Control | Evans auxiliaries, etc. | Stereoselective alkylation/addition | Predictable stereochemical outcome. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To move from laboratory-scale synthesis to industrial-scale production, efficiency, safety, and scalability are paramount. Continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. fu-berlin.denih.gov The synthesis of nitroaromatic compounds, in particular, can be hazardous in batch mode due to the exothermic nature of nitration and the instability of some intermediates. researchgate.netnih.gov
Future work should focus on translating the synthesis of this compound to a continuous flow process. This involves:
Modular Reactor Design: Developing a flow setup with modules for each reaction step (e.g., furan formation, nitration, functional group manipulation). This allows for precise control over reaction parameters such as temperature, pressure, and residence time. fu-berlin.de
In-line Purification and Analysis: Integrating purification techniques (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., HPLC, NMR) directly into the flow path to enable real-time monitoring and optimization. nih.govnih.gov
Safety Enhancement: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better heat dissipation, significantly reducing the risks associated with highly exothermic or potentially explosive reactions. researchgate.netnih.gov
Automated platforms can further accelerate research by enabling high-throughput synthesis and screening of derivative libraries. nih.gov By combining robotic liquid handlers with modular flow reactors, hundreds of analogues could be synthesized and tested, rapidly mapping the structure-activity relationships for this class of compounds.
Table 2: Comparison of Batch vs. Flow Synthesis for Nitrofuran Derivatives
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult, requires redesign of equipment. | Straightforward, by extending operation time. |
| Safety | Poor heat transfer, risk of thermal runaway. | Excellent heat transfer, inherently safer. researchgate.netnih.gov |
| Control | Limited control over mixing and temperature gradients. | Precise control of residence time, temperature, and stoichiometry. |
| Reproducibility | Can be variable between batches. | High, due to consistent process parameters. researchgate.net |
| Integration | Difficult to integrate with in-line analysis. | Easily integrated with process analytical technology (PAT). nih.gov |
Advanced Computational Modeling for Precise Property Prediction and Material Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. nih.gov For this compound and its derivatives, advanced computational modeling can be a key driver of innovation.
Future research directions in this area include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate electronic properties (e.g., HOMO/LUMO energies, electrostatic potential), which are crucial for understanding reactivity and designing molecules for electronic materials. researchgate.net It can also help predict spectroscopic signatures (NMR, IR) to aid in structural characterization.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between chemical structure and biological activity or physical properties. nih.govmdpi.comnih.gov By building QSAR models for a series of derivatives, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. aimspress.com For nitroaromatic compounds, QSAR can be particularly valuable for predicting toxicity, ensuring a "safety-by-design" approach. researchgate.netmdpi.com
Molecular Docking and Dynamics: If these compounds are investigated for biological applications, molecular docking simulations can predict how they bind to specific protein targets. Molecular dynamics can then simulate the stability and conformational changes of the ligand-protein complex over time, providing deeper insight into the mechanism of action.
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Predicted Properties | Application Area |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Material design, reaction mechanism studies. researchgate.net |
| QSAR | Toxicity, biological activity, physicochemical properties. | Drug discovery, environmental impact assessment. mdpi.comaimspress.com |
| Molecular Docking | Binding affinity and mode to biological targets. | Virtual screening, lead optimization. |
| Molecular Dynamics (MD) | Conformational stability, ligand-receptor interactions. | Mechanistic studies of biological action. |
Development of Highly Selective and Sustainable Synthetic Routes
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. frontiersin.org Future research on this compound should prioritize the development of sustainable synthetic pathways.
Key strategies include:
Bio-based Feedstocks: Furans are often derived from biomass. rsc.orgresearchgate.net Research should focus on utilizing platform chemicals like furfural (B47365) or 5-hydroxymethylfurfural (B1680220), which can be obtained from the dehydration of carbohydrates, as precursors for the furan ring. frontiersin.orgrsc.orgacs.org This would create a renewable pathway to the target molecule, reducing reliance on petrochemicals.
Catalytic Efficiency: Replacing stoichiometric reagents with highly efficient and recyclable catalysts is a core tenet of green chemistry. This includes exploring heterogeneous catalysts, such as zeolites or functionalized polymers, which can be easily separated from the reaction mixture and reused. frontiersin.orgresearchgate.net
Green Solvents and Reaction Conditions: Efforts should be made to replace hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. Additionally, exploring energy-efficient activation methods such as microwave irradiation or mechanochemistry could shorten reaction times and reduce energy consumption. rsc.org
The ultimate goal is to design a synthetic route that is not only efficient and high-yielding but also environmentally benign and economically viable. acs.orgrsc.org
Table 4: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Synthesis Aspect | Conventional Approach | Sustainable Approach |
| Starting Materials | Petroleum-based chemicals. | Biomass-derived platform molecules (e.g., furfural). rsc.org |
| Catalysts | Homogeneous metal catalysts, stoichiometric reagents. | Heterogeneous, recyclable catalysts (e.g., zeolites, solid acids). frontiersin.orgresearchgate.net |
| Solvents | Volatile organic compounds (VOCs). | Water, bio-solvents, supercritical CO₂. |
| Energy Input | Conventional heating (oil baths). | Microwave irradiation, ultrasound, mechanochemistry. |
| Waste Generation | High, often requiring extensive purification. | Minimized through high-selectivity reactions and catalyst recycling. |
Investigation of Unexplored Reaction Pathways and Novel Fused Derivatives
The functional groups present in this compound—the furan ring, the nitro group, and the primary alcohol—offer a multitude of handles for further chemical transformations. A systematic investigation of its reactivity could lead to the discovery of novel compounds with unique properties.
Promising avenues for exploration are:
Reactions of the Furan Ring: The furan nucleus can undergo various reactions, including electrophilic substitution, Diels-Alder cycloadditions, and ring-opening, providing access to a wide range of new structures. slideshare.net
Transformations of the Nitro Group: The nitro group is highly versatile. It can be reduced to an amine, which then serves as a key intermediate for synthesizing amides, sulfonamides, or for building new heterocyclic rings like benzimidazoles.
Derivatization of the Hydroxymethyl Group: The alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to ethers, esters, or halides, enabling a broad scope of further derivatization.
Synthesis of Fused Systems: Intramolecular cyclization reactions could be designed to create novel fused heterocyclic systems. For example, reduction of the nitro group to an amine, followed by a reaction with an aldehyde derived from the hydroxymethyl group, could lead to furan-fused quinoline-type structures. The synthesis of novel pyrazole (B372694) derivatives through 1,3-dipolar cycloaddition reactions is another potential route for creating complex fused systems. scispace.com
The development of cascade reactions, where multiple bonds are formed in a single operation, would be a particularly elegant and efficient strategy for constructing complex molecular architectures from this versatile starting material. researchgate.net
Table 5: Potential Reaction Pathways and Resulting Compound Classes
| Functional Group | Reaction Type | Reagents | Potential Product Class |
| Furan Ring | Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Bridged polycyclic compounds. |
| Nitro Group | Catalytic Reduction | H₂, Pd/C | Aryl amines. |
| Hydroxymethyl Group | Oxidation | PCC, KMnO₄ | Aldehydes, Carboxylic acids. |
| Multiple Groups | Intramolecular Cyclization | Reduction then acylation/condensation | Furan-fused nitrogen heterocycles. |
| Multiple Groups | 1,3-Dipolar Cycloaddition | Sydnones, Nitrile oxides | Furan-substituted pyrazoles or isoxazoles. scispace.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [5-(3-Nitrophenyl)furan-2-yl]methanol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a multi-step process. A base-mediated condensation reaction between 3-nitrophenyl derivatives and furan-2-carbaldehyde is a key step, followed by reduction of the intermediate aldehyde to the alcohol using agents like NaBH₄. For example, analogous compounds (e.g., [5-(3,4-dichlorophenyl)furan-2-yl]methanol) are synthesized via condensation of substituted benzaldehydes with furan-2-carboxylic acid derivatives, followed by borohydride reduction .
- Optimization : Yield depends on stoichiometry, solvent polarity, and temperature. Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates, while controlled addition of NaBH₄ prevents over-reduction.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : ¹H NMR identifies the furan ring protons (δ 6.5–7.5 ppm) and nitrophenyl aromatic protons (δ 7.8–8.5 ppm). The hydroxymethyl group appears as a triplet near δ 4.5 ppm.
- FT-IR : Stretching vibrations at ~3350 cm⁻¹ (O-H), ~1520 cm⁻¹ (NO₂ asymmetric), and ~1340 cm⁻¹ (NO₂ symmetric) confirm functional groups.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 219 (C₁₁H₉NO₄⁺) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the furan ring in this compound?
- Mechanistic Insight : The nitro group meta to the furan ring enhances electrophilic substitution at the furan’s α-positions by destabilizing resonance structures. This is critical in reactions like halogenation or nitration. For example, nitration of analogous furans (e.g., [5-(3-chlorophenyl)furan-2-yl]methanol) occurs preferentially at the furan’s 4-position due to nitro group directing effects .
- Contradictions : Conflicting reports exist on regioselectivity in cross-coupling reactions. Computational DFT studies (e.g., using Gaussian) are recommended to resolve ambiguities .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallographic Data : Similar compounds (e.g., (4-fluorophenyl)(5-hydroxymethylfuran-2-yl)methanol) crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 12.06 Å, b = 8.39 Å, c = 10.57 Å. The nitro group introduces steric hindrance, reducing crystal symmetry .
- Solutions : Slow evaporation in ethyl acetate/petroleum ether (1:1) promotes nucleation. Hydrogen bonding between the hydroxymethyl and nitro groups stabilizes the lattice (O-H···O-NO₂, ~2.0 Å) .
Q. How can computational methods predict the biological targets of this compound?
- Approach : Molecular docking (AutoDock Vina) against enzyme databases (e.g., PDB) identifies potential targets. For example, furan derivatives with nitro groups show affinity for NADPH oxidases due to π-π stacking with flavin cofactors .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects not modeled in silico .
Contradiction Analysis
- Synthesis Routes : reports borohydride reduction as optimal, while suggests LiAlH₄ for higher yields. Resolution lies in substrate-specific reactivity: LiAlH₄ may over-reduce nitro groups in some cases .
- Biological Activity : Nitro-furans are reported as both antimicrobial () and anti-inflammatory (). Context-dependent assays (e.g., bacterial vs. mammalian cell lines) clarify these disparities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
